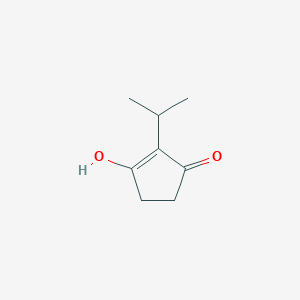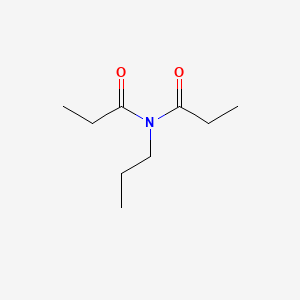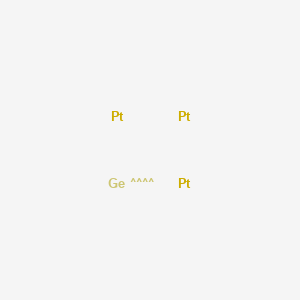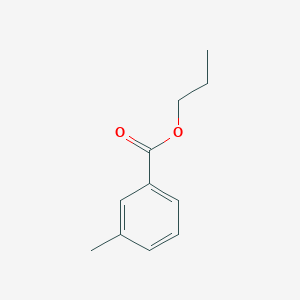
Methyl 9-hydroxyoctadec-12-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 9-hydroxyoctadec-12-enoate is a fatty acid ester with the molecular formula C19H36O3. It is a derivative of ricinoleic acid and is known for its unique chemical structure, which includes a hydroxyl group and a double bond. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 9-hydroxyoctadec-12-enoate can be synthesized through several methods. One common approach involves the biocatalytic transesterification of castor oil with methanol in the presence of immobilized lipase preparations . This method aims for an optimum yield and involves evaluating the influence of reaction time, oil to methanol ratio, and water content.
Another synthetic route involves the reaction of methyl isoricinoleate with toluene-p-sulphonyl chloride, which produces a mixture of methyl 9-chlorooctadec-12-enoate and methyl 9-tosyloxyoctadec-12-enoate . These intermediates can then be further treated with sodium azide in N,N-dimethylformamide to yield methyl 9-azidooctadec-9-enoate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale biocatalytic processes. The use of immobilized lipase reactors allows for continuous production with high operational stability. The product is then purified using liquid-liquid extraction, achieving high purity levels confirmed by HPLC and GC-MS analysis .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 9-hydroxyoctadec-12-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with toluene-p-sulphonyl chloride to form methyl 9-chlorooctadec-12-enoate and methyl 9-tosyloxyoctadec-12-enoate . These intermediates can undergo further reactions, such as treatment with sodium azide to form methyl 9-azidooctadec-9-enoate.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include toluene-p-sulphonyl chloride, methane sulphonyl chloride, and sodium azide. Reaction conditions often involve the use of solvents like N,N-dimethylformamide and temperatures ranging from 50°C to 80°C .
Major Products Formed: The major products formed from the reactions of this compound include methyl 9-azidooctadec-9-enoate, methyl 8-(5-hexyl-2-pyrrolin-1-yl)octanoate, and various disubstituted pyrrolidine fatty esters .
Aplicaciones Científicas De Investigación
Methyl 9-hydroxyoctadec-12-enoate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of novel fatty acid derivatives. In biology, it is studied for its potential biological activities, including antiviral, antiphlogistic, and antiallergic properties . In medicine, it is explored for its potential therapeutic applications. Additionally, in the industry, it is used in the production of biodegradable polymers and surfactants .
Mecanismo De Acción
The mechanism of action of methyl 9-hydroxyoctadec-12-enoate involves its interaction with various molecular targets and pathways. For instance, its hydroxyl group and double bond allow it to participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but its unique chemical structure suggests it may interact with enzymes and receptors involved in lipid metabolism .
Comparación Con Compuestos Similares
Methyl 9-hydroxyoctadec-12-enoate can be compared with other similar compounds, such as methyl 12-hydroxy-9(E)-octadecenoate and methyl 3-hydroxyoctadec-9-enoate . These compounds share similar structural features, such as the presence of hydroxyl groups and double bonds. this compound is unique due to its specific position of the hydroxyl group
Propiedades
Número CAS |
6084-83-9 |
|---|---|
Fórmula molecular |
C19H36O3 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
methyl 9-hydroxyoctadec-12-enoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h7,9,18,20H,3-6,8,10-17H2,1-2H3 |
Clave InChI |
CQVPXNVLTFUYEO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCCC(CCCCCCCC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



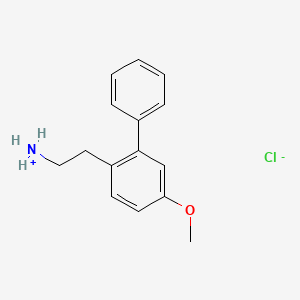
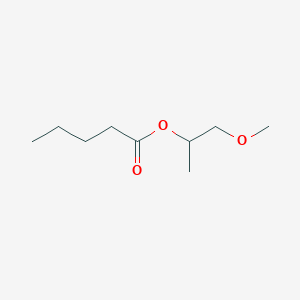

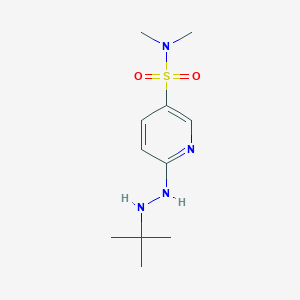
![Ethyl 2-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methylpropanoate](/img/structure/B14728853.png)
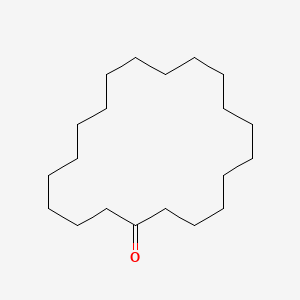
![2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol](/img/structure/B14728872.png)

![3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14728880.png)
